molecular formula C14H15N5 B12462369 N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12462369
M. Wt: 253.30 g/mol
InChI Key: NTYGLRWIOAZBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-phenylpropylamine with a pyrazolo[3,4-d]pyrimidine precursor under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve green synthesis techniques to minimize environmental impact. These methods may include microwave-assisted synthesis or solvent-free reactions to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cell growth and proliferation, leading to the suppression of cancer cell growth .

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N5/c1-2-5-11(6-3-1)7-4-8-15-13-12-9-18-19-14(12)17-10-16-13/h1-3,5-6,9-10H,4,7-8H2,(H2,15,16,17,18,19)

InChI Key

NTYGLRWIOAZBMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NC=NC3=C2C=NN3

Origin of Product

United States

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